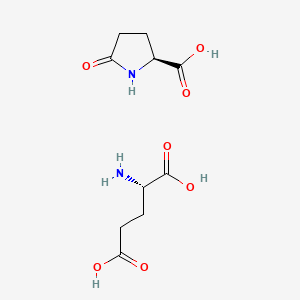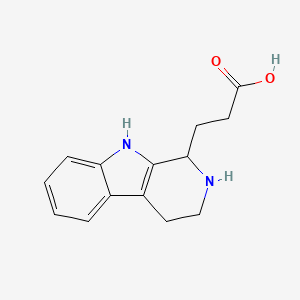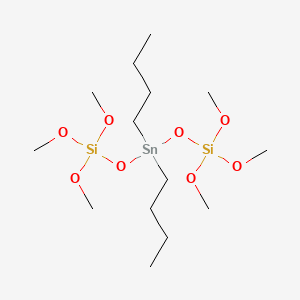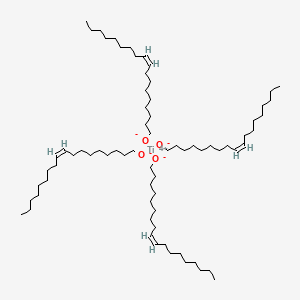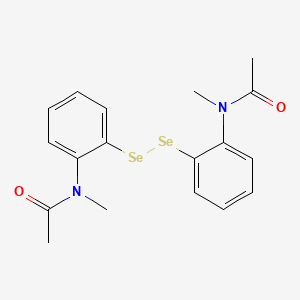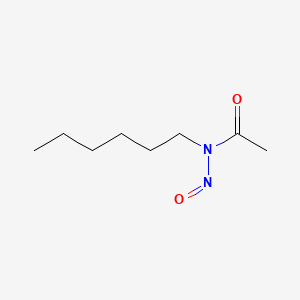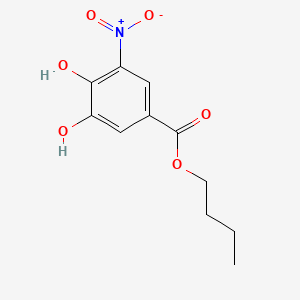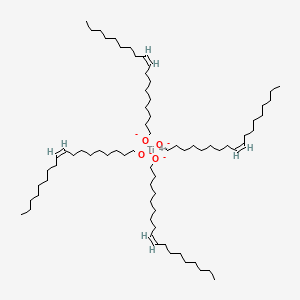
Titanium tetrakis((Z)-octadec-9-enolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium tetrakis((Z)-octadec-9-enolate) is a titanium-based organometallic compound characterized by the presence of four (Z)-octadec-9-enolate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+4(Z)-octadec-9-enol→Ti((Z)-octadec-9-enolate)4+4HCl
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the compound’s performance in applications.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of titanium hydrides.
Substitution: Ligand exchange reactions can occur with other alcohols or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions are often carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Titanium dioxide and (Z)-octadec-9-enoic acid.
Reduction: Titanium hydrides and (Z)-octadec-9-enol.
Substitution: New titanium alkoxides or carboxylates.
Wissenschaftliche Forschungsanwendungen
Titanium tetrakis((Z)-octadec-9-enolate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings and implants.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which titanium tetrakis((Z)-octadec-9-enolate) exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The titanium center acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and oxidation. The (Z)-octadec-9-enolate ligands provide steric and electronic stabilization, enhancing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands, used in similar applications but with different reactivity and selectivity.
Titanium tetrakis(ethoxide): Similar in structure but with ethoxide ligands, used in sol-gel processes and as a precursor for titanium dioxide.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to the presence of long-chain unsaturated ligands, which impart distinct physical and chemical properties. These ligands enhance the compound’s solubility in organic solvents and provide additional functionalization sites for further chemical modifications.
Eigenschaften
CAS-Nummer |
26291-85-0 |
|---|---|
Molekularformel |
C72H140O4Ti |
Molekulargewicht |
1117.7 g/mol |
IUPAC-Name |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
InChI-Schlüssel |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


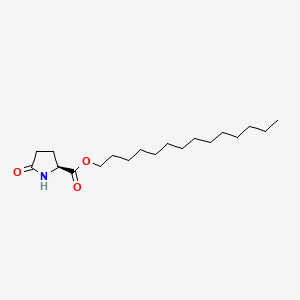
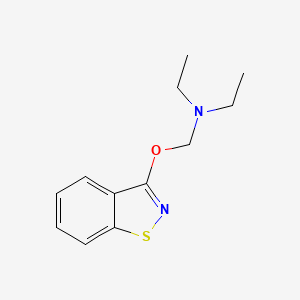
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
